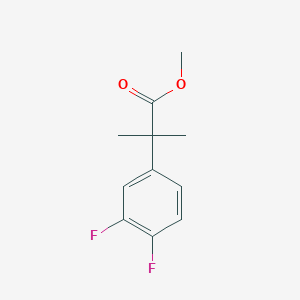

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

Description

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester is a fluorinated aromatic ester characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions. The alpha,alpha-dimethyl group on the acetic acid backbone introduces steric hindrance, while the methyl ester group enhances lipophilicity. This compound is structurally related to non-steroidal anti-inflammatory drug (NSAID) precursors, where fluorine substitutions modulate electronic properties and metabolic stability. While direct synthesis data for this compound are absent in the provided evidence, analogous esterification methods (e.g., K₂CO₃-mediated alkylation in DMF at 70°C, as seen in ) may apply.

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

methyl 2-(3,4-difluorophenyl)-2-methylpropanoate |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,10(14)15-3)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |

InChI Key |

SOWHINKRSBHHBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic Acid

The acid precursor is synthesized via alpha-alkylation of 3,4-difluorophenylacetic acid (CAS: 658-93-5). Using sodium hydride (NaH) as a base in tetrahydrofuran (THF), the alpha-hydrogen is deprotonated, enabling sequential alkylation with methyl iodide (CH₃I). The reaction proceeds at 50°C for 2 hours, achieving 67% yield for analogous structures. Critical parameters include:

Esterification with Methanol

The acid is esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. Reaction conditions (e.g., reflux at 65°C for 4–5 hours) ensure quantitative conversion. Post-reaction, the product is extracted with dichloromethane and washed with sodium bicarbonate to neutralize residual acid.

Key Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Alpha-alkylation | NaH, THF, 50°C, 2 h | 67% | >90% | |

| Esterification | H₂SO₄, MeOH, reflux | 85–90% | 95–99% |

Friedel-Crafts Acylation for Direct Ring Functionalization

An alternative route employs Friedel-Crafts acylation to construct the difluorophenyl backbone. This method is advantageous for large-scale synthesis due to fewer steps.

Acylation of Difluorobenzene

1,2-Difluorobenzene reacts with methyl 2-methylpropanoate chloride in the presence of aluminum chloride (AlCl₃) at −10°C to 0°C. The electrophilic acylation occurs at the para position relative to fluorine substituents, guided by the directing effects of fluorine.

Optimization Insights :

- Catalyst loading : 1.5 equiv AlCl₃ ensures complete conversion.

- Solvent : Dichloromethane minimizes side reactions.

- Workup : Hydrolysis with dilute HCl followed by solvent extraction yields the ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | −10°C to 0°C | |

| Yield | 70–75% | |

| Purity post-workup | 90–95% |

Malonic Ester Synthesis for Alpha-Branching

The malonic ester synthesis offers a modular approach to introduce alpha-dimethyl groups.

Alkylation of Diethyl Malonate

Diethyl malonate is alkylated twice with methyl iodide using NaH in THF, forming diethyl dimethylmalonate. Subsequent reaction with 3,4-difluorobenzyl bromide introduces the aromatic ring. Hydrolysis (6M HCl, reflux) and decarboxylation (180°C) yield the carboxylic acid, which is esterified as described in Section 1.2.

Advantages :

- Precision : Controlled introduction of methyl groups.

- Scalability : Adaptable to continuous-flow systems.

Limitations :

Comparative Analysis of Methods

| Method | Steps | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 2 | 70–85% | High | Moderate |

| Friedel-Crafts | 1 | 70–75% | High | Low (AlCl₃ cost) |

| Malonic Ester | 4 | ~50% | Moderate | High |

Trade-offs :

- Esterification balances yield and simplicity but requires pre-synthesized acid.

- Friedel-Crafts is efficient but generates stoichiometric AlCl₃ waste.

- Malonic Ester offers structural flexibility but suffers from step economy.

Experimental Considerations and Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at the 3- and 4-positions stabilize negative charges during substitution mechanisms, enhancing reactivity at the ester carbonyl group. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the ester undergoes cleavage to form 3,4-difluoro-alpha,alpha-dimethyl-benzeneacetic acid.

-

Aminolysis : Reaction with amines (e.g., piperidine derivatives) forms amides, facilitated by the electron-deficient carbonyl carbon .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions. Its dimethyl groups sterically direct substitution to the para-position of aromatic substrates, minimizing meta-isomer formation .

Steric and Electronic Effects

-

Steric Hindrance : The alpha-dimethyl groups limit rotational freedom, favoring planar conformations for electrophilic attack.

-

Electronic Withdrawal : Fluorine atoms reduce electron density at the carbonyl, accelerating nucleophilic substitutions .

Stability and Reaction Optimization

Scientific Research Applications

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Compound A : Benzeneacetic acid, 3,4-dichloro-alpha-methyl-, methyl ester (CAS 185110-22-9)

- Molecular Formula : C₁₀H₁₀Cl₂O₂ | MW : 233.09

- Key Differences :

- Chlorine substituents (electron-withdrawing but less electronegative than fluorine) increase lipophilicity (higher LogP) compared to fluorine.

- Dichloro derivatives may exhibit slower metabolic degradation due to stronger C-Cl bond stability.

Target Compound : 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

- Molecular Formula : C₁₁H₁₂F₂O₂ (estimated) | MW : ~214.21 (calculated)

- Key Features: Fluorine’s strong electron-withdrawing effect enhances acidity of the acetic acid moiety and influences aromatic electrophilic substitution reactivity.

Ester Group Variations: Methyl vs. Ethyl

Compound B : Ethyl α,α,3-trifluoro-4-methylbenzeneacetate (CAS 1027514-23-3)

Target Compound :

- Methyl ester provides lower molecular weight and faster metabolic clearance, advantageous in prodrug design.

Fluorination Patterns and Aromatic Backbone Modifications

Compound C : 3,4,5,6-Tetrafluorophthalic acid dimethyl ester (CAS 1024-59-5)

Table: Structural and Molecular Comparison

Research Findings and Implications

- Synthetic Accessibility : Methyl esters (e.g., ) are typically synthesized via base-mediated alkylation, suggesting similar routes for the target compound.

- Analytical Methods : GC-MS (–7) and LC-MS are standard for characterizing such esters, with fluorine substituents influencing fragmentation patterns.

- Biological Relevance : Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, while methyl esters improve membrane permeability compared to carboxylic acids.

Biological Activity

3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester (commonly referred to as DF-DMBA) is a synthetic organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is C12H12F2O2, with a molecular weight of 214.21 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and two methyl groups at the alpha position relative to the acetic acid moiety. This specific arrangement of substituents contributes to its distinct chemical reactivity and biological effects.

Structure and Reactivity

The presence of fluorine atoms in DF-DMBA significantly influences its chemical properties. Fluorinated compounds often exhibit enhanced lipophilicity and altered metabolic pathways, which can affect their biological activity. The dual fluorination pattern combined with specific methyl substitutions may enhance its biological activity compared to structurally similar compounds that lack such modifications.

Synthesis

The synthesis of DF-DMBA typically involves multiple steps, including difluoromethylation of aromatic compounds followed by esterification processes. The methodologies employed in synthesizing DF-DMBA are crucial for understanding its reactivity and potential applications in pharmaceuticals and agriculture .

Pharmacological Potential

Research into the biological activity of DF-DMBA has revealed promising pharmacological properties. Initial studies suggest that compounds with similar fluorinated structures can exhibit significant antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

DF-DMBA has been evaluated for its antimicrobial properties against various bacterial strains. For instance, derivatives of similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with aryl groups demonstrated effective inhibition zones comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| DF-DMBA | Staphylococcus aureus | 22 | 24 |

| DF-DMBA | Pseudomonas aeruginosa | 23 | 24 |

| DF-DMBA | Klebsiella pneumoniae | 25 | 27 |

Anti-inflammatory Effects

The anti-inflammatory potential of DF-DMBA is supported by studies indicating that fluorinated compounds can modulate inflammatory responses in human cell lines. For example, the expression of inflammatory markers such as COX-2 and IL-8 was significantly altered in response to treatment with DF-DMBA derivatives in macrophage models .

Case Studies

- In Vitro Studies : In a study examining the effects of DF-DMBA on human macrophage cells, it was found that the compound induced a dose-dependent increase in the expression of pro-inflammatory cytokines. This suggests that while it may possess anti-inflammatory properties at certain concentrations, higher doses could provoke an inflammatory response.

- Anticancer Activity : Research has indicated that fluorinated benzene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, DF-DMBA showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM .

The biological activity of DF-DMBA is believed to be mediated through several mechanisms:

- Lipophilicity : The presence of fluorine increases lipophilicity, enhancing membrane permeability and bioavailability.

- Enzyme Interaction : Fluorinated compounds often interact differently with metabolic enzymes compared to their non-fluorinated counterparts, potentially leading to altered pharmacokinetics.

- Receptor Binding : The unique structure may facilitate better binding to biological receptors involved in inflammation and cancer pathways.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The esterification of carboxylic acids with methanol under acidic catalysis is a foundational approach. For example, dissolving 3,4-difluoro-alpha,alpha-dimethyl-benzeneacetic acid in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4–6 hours), typically yields the methyl ester. Post-reaction purification involves neutralization, filtration, and recrystallization from ethanol . Yield optimization requires careful control of stoichiometry (excess methanol), catalyst concentration (1–2% H₂SO₄), and reaction time. Side reactions, such as transesterification or acid-catalyzed decomposition, can occur under prolonged heating, necessitating monitored reflux conditions .

Q. Q2. How is structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H NMR confirms the methyl ester group (singlet at δ 3.6–3.8 ppm for –OCH₃) and dimethyl substitution (two singlets for –C(CH₃)₂–). Fluorine substitution on the benzene ring splits aromatic protons into distinct doublets or multiplets (e.g., ¹H NMR δ 7.2–7.5 ppm for 3,4-difluoro substitution) .

- GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak (e.g., m/z 256 for C₁₁H₁₁F₂O₂) and fragments like [M–OCH₃]⁺ and [C₆H₃F₂]⁺, aiding purity assessment .

Advanced Research Questions

Q. Q3. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated aromatic esters?

Methodological Answer: Fluorine’s strong spin-spin coupling (¹⁹F–¹H) complicates NMR interpretation. For example, vicinal fluorine atoms (3,4-difluoro substitution) split aromatic protons into complex multiplets. Use ¹H-¹⁹F HOESY or 2D NMR (COSY, HSQC) to differentiate coupling patterns. Computational tools (e.g., ACD/Labs NMR predictors) simulate spectra for comparison . Contradictions may arise from impurities (e.g., residual starting acid); verify purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q4. What strategies optimize regioselective fluorination in the synthesis of analogs?

Methodological Answer: Regioselective fluorination requires electrophilic or nucleophilic agents. For example:

- Electrophilic Fluorination : Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C to target electron-rich aromatic positions .

- Nucleophilic Fluorination : Potassium fluoride (KF) with crown ethers in DMF displaces halides (e.g., Cl → F) under microwave irradiation (100°C, 30 min) . Monitor selectivity via LC-MS and adjust solvent polarity to favor desired intermediates.

Q. Q5. How are computational methods (e.g., DFT) applied to predict biological activity or reaction pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions between the methyl ester and target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The difluoro groups enhance binding via hydrophobic interactions with active-site residues .

- Reaction Pathway Analysis : Gaussian 09 with B3LYP/6-31G(d) calculates transition-state energies for esterification, identifying rate-limiting steps (e.g., protonation of carbonyl oxygen) .

Mechanistic and Biological Research Questions

Q. Q6. What in vitro assays evaluate the compound’s inhibitory effects on enzymatic targets?

Methodological Answer:

- AGE Inhibition : Incubate the ester (0.1–10 µM) with bovine serum albumin (BSA) and glucose (25 mM) at 37°C for 4 weeks. Measure fluorescence (λₑₓ=370 nm, λₑₘ=440 nm) to quantify advanced glycation end products (AGEs). IC₅₀ values <5 µM suggest potent inhibition .

- Cytotoxicity : Treat HeLa cells with 1–100 µM compound for 48 hours. Assess viability via MTT assay (absorbance at 570 nm). EC₅₀ values correlate with substituent electronegativity (fluorine enhances membrane permeability) .

Q. Q7. How does the methyl ester’s lipophilicity impact pharmacokinetic properties?

Methodological Answer:

- LogP Measurement : Use shake-flask method (octanol/water partitioning). The methyl ester’s logP (predicted ~2.5) increases bioavailability compared to the free acid (logP ~1.2) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and NADPH (37°C, 1 hour). Analyze via LC-MS/MS for ester hydrolysis (t₁/₂ >60 minutes indicates resistance to esterases) .

Data Contradiction and Reproducibility

Q. Q8. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., fixed cell lines, serum-free conditions). Variability often arises from differences in cell passage number or assay duration .

- Batch Analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMSO <0.1%) across studies. Impurities like unreacted acid (even 2%) can skew IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.